molecular formula C7H3ClN2O4S B8657064 3-Cyano-5-nitrobenzene-1-sulfonyl chloride

3-Cyano-5-nitrobenzene-1-sulfonyl chloride

Cat. No. B8657064
M. Wt: 246.63 g/mol
InChI Key: ABFQYCPQTIPNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252795B2

Procedure details

To a solution of acetic acid (7.5 mL) and hydrochloric acid, 37% (1.5 mL) was added Intermediate 71A (1.49 g, 9.13 mmol). The suspension was cooled to −5° C. A solution of sodium nitrite (0.882 g, 12.79 mmol) in water (2 mL) was added dropwise. The resulting mixture was stirred at 0° C. for 2 hours. A mixture of copper (II) chloride (0.31 g, 2.28 mmol) in acetic acid (15 mL) was saturated with sulfur dioxide by bubbling for 40 min. The reaction mixture containing the diazonium salt was slowly poured into the copper (II) chloride-SO2 mixture. The resulting mixture was stirred at 0° C. for 30 minutes, diluted with ice-water, and extracted with DCM (three times). The combined organic layers were dried over MgSO4, filtered and concentrated to give Intermediate 71B (1.9 g, 84%) as yellow oil. HPLC: Rt=1.622 min. (CHROMOLITH® column 4.6×50 mm eluting with 10-90% aqueous methanol over 4 min. containing 0.1% TFA, 4 mL/min., monitoring at 220 nm).
Quantity
0.882 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.31 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.49 g
Type
reactant
Reaction Step Four
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
[ClH:1].N[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:6]#[N:7].N([O-])=O.[Na+].[S:18](=[O:20])=[O:19]>O.C(O)(=O)C.[Cu](Cl)Cl>[C:6]([C:5]1[CH:4]=[C:3]([S:18]([Cl:1])(=[O:20])=[O:19])[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=1)#[N:7] |f:2.3|

Inputs

Step One
Name
Quantity
0.882 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.31 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.49 g
Type
reactant
Smiles
NC=1C=C(C#N)C=C(C1)[N+](=O)[O-]
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling for 40 min
Duration
40 min
ADDITION
Type
ADDITION
Details
The reaction mixture containing the diazonium salt
ADDITION
Type
ADDITION
Details
was slowly poured into the copper (II) chloride-SO2 mixture
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
diluted with ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=C(C1)[N+](=O)[O-])S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.